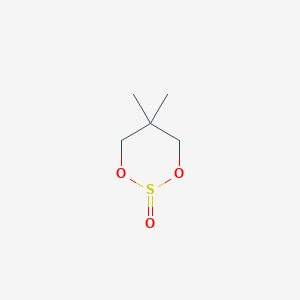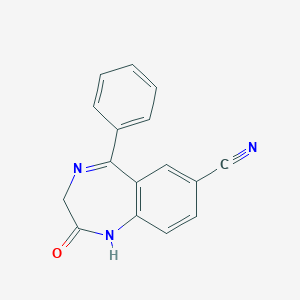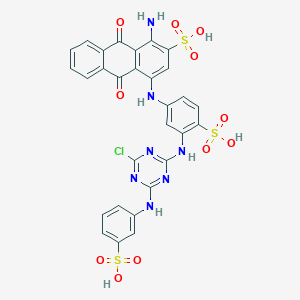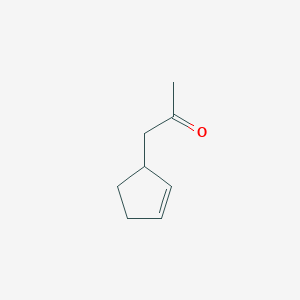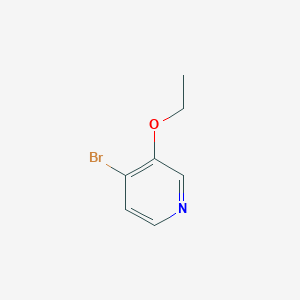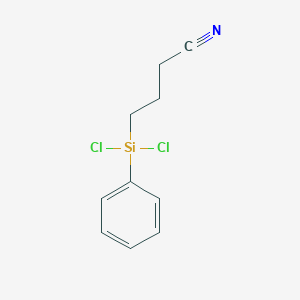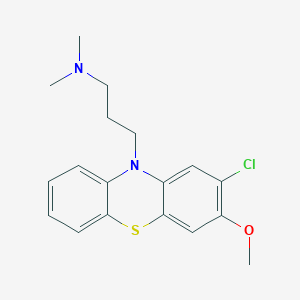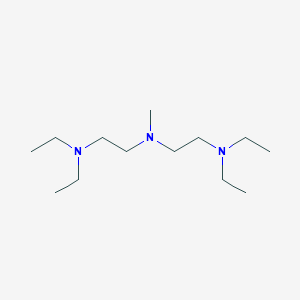
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine (MTEDET) is a chemical compound that belongs to the class of polyamines. It is a nitrogen-rich compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. MTEDET is a derivative of diethylenetriamine (DETA) and is synthesized by reacting ethylenediamine with acetaldehyde and methyl iodide.
科学研究应用
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, it has been shown to have anticancer, antiviral, and antimicrobial properties. In agriculture, it has been used as a plant growth regulator and a fertilizer. In industry, it has been used as a corrosion inhibitor and a surfactant.
作用机制
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine works by binding to DNA and RNA, thereby interfering with their replication and transcription. It also inhibits the activity of enzymes such as ornithine decarboxylase, which is involved in the biosynthesis of polyamines. This leads to a decrease in the levels of polyamines, which are essential for cell growth and proliferation.
Biochemical and Physiological Effects:
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses such as HIV and HCV. In addition, it has been shown to have antimicrobial properties against bacteria and fungi.
实验室实验的优点和局限性
One of the major advantages of using 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine in lab experiments is its low toxicity. It has been shown to be relatively non-toxic to cells and organisms. Another advantage is its stability, which makes it easy to store and handle. However, one of the limitations of using 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine. One area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the optimization of its use as a plant growth regulator and a fertilizer. In addition, there is a need for more research on its anticancer, antiviral, and antimicrobial properties, as well as its mechanism of action. Finally, there is a need for more research on its potential applications in industry, such as its use as a corrosion inhibitor and a surfactant.
Conclusion:
In conclusion, 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine is a nitrogen-rich compound that has potential applications in various fields such as medicine, agriculture, and industry. It is synthesized by reacting ethylenediamine with acetaldehyde and methyl iodide. It works by binding to DNA and RNA, interfering with their replication and transcription. It has been shown to have several biochemical and physiological effects, including anticancer, antiviral, and antimicrobial properties. While it has some limitations, such as its low solubility in water, there are several future directions for research on 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine, including the development of new synthesis methods and the optimization of its use in various applications.
合成方法
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine is synthesized by reacting ethylenediamine with acetaldehyde and methyl iodide. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through distillation or recrystallization. The yield of the reaction is typically around 60-70%.
属性
CAS 编号 |
19155-06-7 |
|---|---|
产品名称 |
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine |
分子式 |
C13H31N3 |
分子量 |
229.41 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C13H31N3/c1-6-15(7-2)12-10-14(5)11-13-16(8-3)9-4/h6-13H2,1-5H3 |
InChI 键 |
PHDLNXKJCPLCRO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C)CCN(CC)CC |
规范 SMILES |
CCN(CC)CCN(C)CCN(CC)CC |
其他 CAS 编号 |
19155-06-7 |
同义词 |
N,N'-(Methyliminobisethylene)bis(diethylamine) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




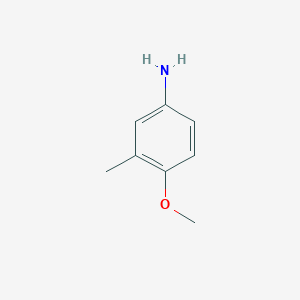
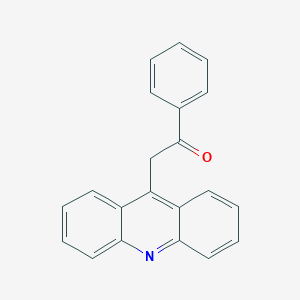
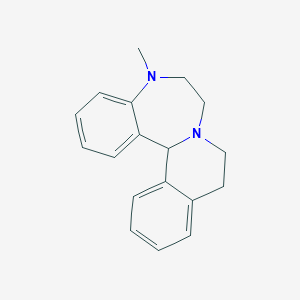

![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)
